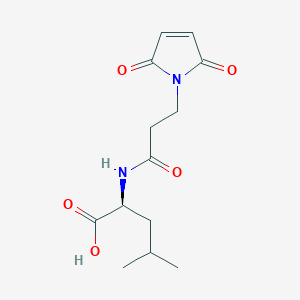

(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid

Description

(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and an amide linkage

Properties

Molecular Formula |

C13H18N2O5 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C13H18N2O5/c1-8(2)7-9(13(19)20)14-10(16)5-6-15-11(17)3-4-12(15)18/h3-4,8-9H,5-7H2,1-2H3,(H,14,16)(H,19,20)/t9-/m0/s1 |

InChI Key |

FLPBNTWGHZXJDC-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCN1C(=O)C=CC1=O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the subsequent attachment of the amide group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of the pyrrolidine structure, such as (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid, exhibit promising antitumor properties. Studies show that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways.

Mechanism of Action

The compound's mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy. This inhibition leads to a decrease in nucleotide synthesis, ultimately resulting in reduced tumor growth.

Drug Design

Structure-Based Drug Design

The unique structural features of this compound make it an attractive candidate for structure-based drug design. Computational modeling and docking studies have been employed to optimize its binding affinity to target proteins involved in various diseases.

Case Study: Inhibitor Development

A notable case study involved the design of a series of analogs based on this compound to enhance its efficacy against specific cancer types. These analogs demonstrated improved potency and selectivity compared to existing treatments.

Biochemistry

Enzyme Inhibition

this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For example, it may inhibit certain proteases that are crucial for viral replication in infectious diseases.

Table 1: Enzyme Inhibition Studies

Applications in Neuroscience

Neuroprotective Effects

Recent studies suggest that this compound exhibits neuroprotective properties. It may reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotective Mechanism

A study demonstrated that this compound could significantly lower levels of reactive oxygen species (ROS) in cultured neurons exposed to toxic agents. This effect was attributed to the modulation of antioxidant enzyme activity.

Mechanism of Action

The mechanism of action of (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid

- ®-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid

- N-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups The (S)-configuration imparts distinct biological and chemical properties compared to its ®-enantiomer

Biological Activity

(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid is a compound with potential therapeutic applications due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases.

- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, potentially leading to apoptosis in cancerous cells.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, possibly through the modulation of cytokine production and signaling pathways such as NF-kB and MAPK.

Biological Activity Overview

The biological activity can be summarized in the following table:

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of human breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Neuroprotection : Another investigation focused on the neuroprotective properties of the compound. Results indicated that it could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels .

- Inflammation Studies : In a model of acute inflammation, this compound significantly decreased pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers reconcile differences in inhibitory potency (IC50) across enzymatic vs. cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.